

Commercial Sources and Applications of High-Purity Niacin-d4: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity **Niacin-d4** (Nicotinic acid-d4), its applications in quantitative analysis, and detailed experimental protocols. **Niacin-d4** serves as an invaluable tool, primarily as an internal standard, in mass spectrometry-based bioanalytical methods for pharmacokinetics, metabolic studies, and clinical diagnostics.[1][2] Its deuterated structure ensures co-elution with the endogenous analyte, niacin, while allowing for mass-based differentiation, leading to highly accurate and precise quantification.

Commercial Availability of High-Purity Niacin-d4

A number of reputable chemical suppliers offer high-purity **Niacin-d4** for research and development purposes. The products are typically available as a powder and are accompanied by a Certificate of Analysis (CoA) detailing the chemical purity and isotopic enrichment. Below is a summary of offerings from prominent vendors.



Supplier	Product Name	CAS Number	Chemical Purity	Isotopic Purity (atom % D)	Available Quantities
Sigma- Aldrich	Nicotinic acid-(ring-d4)	66148-15-0	≥98% (CP)	≥98 atom % D	500 mg
MedchemExp ress	Niacin-d4	66148-15-0	99.15%	Not Specified	1 mg, 5 mg, 10 mg
Clearsynth	Nicotinic Acid-d4	66148-15-0	≥99% (HPLC)	Not Specified	5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 250 mg
Cayman Chemical	Nicotinamide- d4	347841-88-7	≥99% deuterated forms (d1-d4)	Not Specified	Not Specified
Cambridge Isotope Laboratories, Inc.	Nicotinic acid (D4, 98%)	66148-15-0	98%	98%	1 g
Simson Pharma Limited	Niacin-d4 (Nicotinic Acid-d4)	66148-15-0	Not Specified	Not Specified	Not Specified
TargetMol	Vitamin B3- d4	Not Specified	Not Specified	Not Specified	Not Specified
Immunomart	Niacin-d4	66148-15-0	99.15%	Not Specified	1 mg, 5 mg, 10 mg
MedKoo	d4-nicotinic acid	66148-15-0	>98%	Not Specified	1 mg, Bulk Inquiry

Experimental Protocols for Quantitative Analysis

Niacin-d4 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS)



methods to accurately quantify niacin in various biological matrices.[2][3]

Protocol 1: LC-MS/MS Quantification of Niacin in Human Plasma

This protocol is adapted from methodologies described for the bioanalysis of niacin in human plasma.[4][5]

- 1. Materials and Reagents:
- Niacin and Niacin-d4 reference standards
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (drug-free)
- Solid-phase extraction (SPE) cartridges (e.g., strong cation exchange) or protein precipitation reagents (e.g., trichloroacetic acid or acetonitrile)
- 2. Preparation of Standards and Quality Control (QC) Samples:
- Prepare stock solutions of niacin and Niacin-d4 (internal standard, IS) in methanol at a concentration of 1 mg/mL.
- Prepare working standard solutions of niacin by serial dilution of the stock solution with a methanol/water mixture.
- Prepare a working IS solution of **Niacin-d4** at a suitable concentration (e.g., 100 ng/mL).
- Prepare calibration curve standards and QC samples by spiking appropriate amounts of the niacin working solutions into drug-free human plasma.
- 3. Sample Preparation (Protein Precipitation Method):
- To 100 μL of plasma sample (calibrant, QC, or unknown), add 20 μL of the Niacin-d4 working IS solution.



- · Vortex briefly.
- Add 300 μL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- 4. LC-MS/MS Conditions:
- · LC System: Agilent 1100 series or equivalent
- Column: Zorbax 300SB-C8, 250 mm × 4.6 mm, 5 μm
- Mobile Phase: Methanol: 2 mM ammonium acetate (3:97, v/v)
- Flow Rate: 1 mL/min (with a 1:1 split)
- Injection Volume: 40 μL
- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
- MRM Transitions:
 - Niacin: m/z 124.1 → 80.1
 - Niacin-d4: m/z 128.1 → 84.1
- 5. Data Analysis:
- Quantify niacin concentrations in unknown samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibrants.



Protocol 2: GC-MS Quantification of Niacin in Food Supplements

This protocol outlines a direct GC-MS method for the analysis of niacin without derivatization.

- 1. Materials and Reagents:
- · Niacin and Niacin-d4 reference standards
- Ethanol
- Food supplement samples
- 2. Preparation of Standards:
- Prepare stock solutions of niacin and Niacin-d4 in ethanol.
- Prepare working standard solutions by serial dilution.
- 3. Sample Preparation:
- Accurately weigh and grind the food supplement tablets.
- Transfer a portion equivalent to 100 mg of niacin into a 100 mL volumetric flask.
- Add 75 mL of ethanol and sonicate for 30 minutes.
- Allow to cool and dilute to the final volume with ethanol.
- Filter the solution to obtain a stock solution.
- Spike a known amount of Niacin-d4 internal standard into an aliquot of the sample solution.
- 4. GC-MS Conditions:
- GC System: Agilent 7890B or equivalent
- Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 μm



Carrier Gas: Helium

Inlet Temperature: 250°C

- Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.
- MS System: Single quadrupole mass spectrometer with electron ionization (EI) at 70 eV.
- Mode: Selected Ion Monitoring (SIM)

Niacin ions: m/z 123, 106, 78

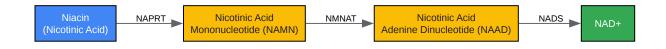
Niacin-d4 ions: m/z 127, 109, 82

5. Data Analysis:

 Quantify niacin by comparing the peak area ratio of the analyte to the internal standard in the sample to a calibration curve generated from standards.

Signaling Pathways and Experimental Workflows Niacin Metabolism and NAD+ Synthesis

Niacin is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[4][6] The Preiss-Handler pathway describes the conversion of nicotinic acid to NAD+.



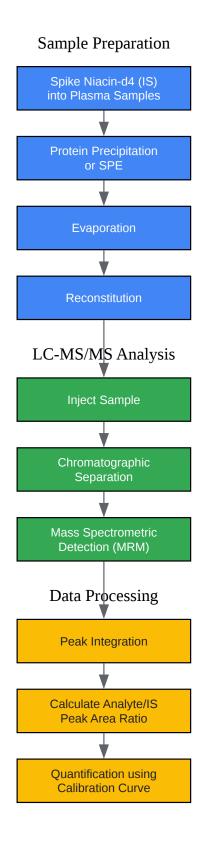
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Caption: The Preiss-Handler pathway for NAD+ synthesis from niacin.

Experimental Workflow for Bioanalytical Method Validation



The use of a deuterated internal standard like **Niacin-d4** is a cornerstone of robust bioanalytical method validation. The following diagram illustrates a typical workflow.





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Caption: A typical workflow for quantitative bioanalysis using **Niacin-d4**.

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